molecular formula C12H26N2O2 B6352863 Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate CAS No. 1099610-32-8

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate

Cat. No.: B6352863
CAS No.: 1099610-32-8
M. Wt: 230.35 g/mol
InChI Key: PLRDJDPNRPVMMU-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is a tertiary amine-containing ester with a branched aliphatic backbone. Its structure features a dimethylamino group attached to a 2,2-dimethylpropyl chain, which is further linked via an amino group to an ethyl propanoate moiety.

Properties

IUPAC Name

ethyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-6-16-11(15)7-8-13-9-12(2,3)10-14(4)5/h13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDJDPNRPVMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate typically involves the esterification of 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of this compound with high purity and consistency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared features such as the dimethylamino group, ester linkages, and branched alkyl chains. Below is a detailed comparison:

Methyl 3-((3-(Dimethylamino)propyl)amino)propanoate (CAS 90796-69-3)

  • Similarity Score : 0.81 (structural similarity) .
  • Key Differences :
    • Replaces the 2,2-dimethylpropyl group with a simpler propyl chain.
    • Methyl ester instead of ethyl ester, reducing lipophilicity.
  • Synthetic Relevance : Used in peptide-mimetic syntheses due to its shorter chain, which enhances solubility in polar solvents .

Ethyl 3-Hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4)

  • Similarity Score : 0.62 .
  • Key Differences: Lacks the dimethylamino and amino groups, featuring a hydroxyl group instead.
  • Applications : Primarily employed as a solvent or intermediate in fragrance synthesis .

Naphmethonium (CAS Not Provided)

  • Structure: Combines two dimethylamino-2,2-dimethylpropyl groups linked to a naphthalimide core .
  • Key Differences :
    • Incorporates a rigid aromatic system (naphthalimide), enhancing π-π stacking and fluorescence properties.
    • Quaternary ammonium structure increases water solubility.
  • Pharmacological Relevance : Studied for DNA intercalation and antitumor activity .

Propyl-[3-[1,3-Dioxo-1H,3H-benzo[de]isoquinoline-2-yl]-2,2-dimethylpropyl]dimethylammonium Bromide

  • Synthesis: Derived from N-[3-(dimethylamino)-2,2-dimethylpropyl]naphthalimide via alkylation with 1-bromopropane .
  • Key Differences :
    • Bromide counterion and aromatic dioxo group enhance ionic character and UV absorption.
    • Quaternary ammonium center enables surfactant-like behavior.
  • Applications: Potential use in fluorescent probes or micellar drug delivery systems .

Physicochemical and Functional Comparison

Property Ethyl 3-{[3-(Dimethylamino)-2,2-dimethylpropyl]amino}propanoate Methyl 3-((3-(Dimethylamino)propyl)amino)propanoate Naphmethonium
Molecular Weight ~286 g/mol (estimated) ~230 g/mol ~650 g/mol (estimated)
Solubility Moderate in ethanol, low in water High in polar aprotic solvents (e.g., DMF) High in aqueous buffers
Reactivity Amine-ester conjugation enables nucleophilic acyl substitution Shorter chain favors faster reaction kinetics Aromatic core stabilizes charge
Bioactivity Limited data; potential intermediate Peptide synthesis Antitumor activity

This compound

  • Probable Route: Condensation of 3-(dimethylamino)-2,2-dimethylpropylamine with ethyl acrylate or a β-ketoester derivative, followed by purification via ethanol washes .

Biological Activity

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate (CAS No. 184357-44-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H26N2O2, with a molecular weight of 230.35 g/mol. The compound features a dimethylamino group that is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A comparative study indicated that molecules with dimethylamino groups exhibit significant cytotoxicity against various cancer cell lines, including lung cancer cells. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting that the compound could be a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its effects is primarily through modulation of cellular signaling pathways related to cell proliferation and apoptosis. It has been observed that compounds with similar structures can inhibit key signaling proteins involved in tumor growth and survival .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Lung Cancer : A recent publication analyzed various dimethylamino-linked molecules and their effects on lung cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as anticancer agents .
  • Type III Secretion System Inhibition : Another study investigated the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using similar compounds. The findings suggested that certain derivatives could effectively downregulate virulence factors critical for bacterial infection, indicating a potential application in treating bacterial infections .

Data Table: Biological Activity Overview

Activity Effect Reference
AnticancerSignificant cytotoxicity
Inhibition of T3SSDownregulation of virulence
Cell ProliferationReduced viability in cancer cells

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